molecular formula C12H16O2 B7846437 1-(2-Methoxyphenyl)-3-methylbutan-1-one

1-(2-Methoxyphenyl)-3-methylbutan-1-one

Cat. No.: B7846437
M. Wt: 192.25 g/mol
InChI Key: JUJCYKQQXBWBMD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-methylbutan-1-one is an organic compound characterized by a methoxyphenyl group attached to a butanone backbone

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJCYKQQXBWBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-methylbutan-1-one typically involves the reaction of 2-methoxybenzaldehyde with a suitable methylbutanone precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation and recrystallization processes to obtain the pure compound. The use of optimized solvents and reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of 1-(2-Methoxyphenyl)-3-methylbutan-1-one can be achieved through several methods, including:

  • Photoredox Catalysis : Recent studies have demonstrated the use of photoredox catalysis to facilitate the arylation of this compound. For instance, the combination of 1-(2-iodophenyl)-3-methylbutan-1-one with isonicotinonitrile under blue LED light has shown promising yields in β-C(sp³)–H arylation reactions .
  • Radical Reactions : The compound can also undergo radical-mediated transformations, which are beneficial for constructing complex molecular architectures. The presence of radical scavengers can significantly influence the reaction pathways and yields .

This compound has been investigated for its biological properties, particularly in the context of anticancer research. Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Properties

In a recent study, analogs of this compound were evaluated for their ability to induce apoptosis in cancer cells. The results showed that certain derivatives increased early and late apoptotic cell fractions significantly, suggesting potential as anticancer agents .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions:

  • Arylation Reactions : The compound is frequently used in arylation reactions, where it acts as an electrophile or nucleophile depending on the reaction conditions. This versatility allows for the construction of complex arylated products that are valuable in pharmaceuticals and materials science .
  • Functionalization : Its unique structure allows for further functionalization, enabling the development of new compounds with tailored properties for specific applications.

Data Table: Summary of Synthesis and Applications

Application AreaMethodologyKey Findings
Organic SynthesisPhotoredox CatalysisHigh yields in β-C(sp³)–H arylation reactions
Anticancer ResearchCytotoxicity AssaysInduced apoptosis in cancer cells
Radical ReactionsRadical Scavenger StudiesInfluenced reaction pathways and yields

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interaction with enzymes, receptors, or other biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-methylbutan-1-one: Similar structure but with the methoxy group in the para position.

    1-(2-Methoxyphenyl)-2-methylpropan-1-one: Similar structure but with a different alkyl chain.

Uniqueness: 1-(2-Methoxyphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and the length of the alkyl chain play crucial roles in determining the compound’s properties and applications.

Biological Activity

1-(2-Methoxyphenyl)-3-methylbutan-1-one, also known as a methoxyphenyl ketone, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and ability to interact with various biological targets. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}O
  • Molecular Weight : 192.26 g/mol

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested :
    • Hela (cervical cancer)
    • A549 (lung cancer)

A notable study demonstrated that the compound induced apoptosis in Hela cells by activating caspase pathways, leading to increased apoptotic cell populations from 1.4% in control to approximately 26.4% at higher concentrations (1.8 µM) after 24 hours of treatment .

2. Antimicrobial Activity

The compound has also shown antimicrobial properties against several pathogenic bacteria. In vitro assays revealed its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

  • Minimum Inhibitory Concentration (MIC) :
    • Effective against E. coli with MIC values around 62.5 µg/mL.
    • Effective against S. aureus with MIC values around 78.12 µg/mL .

The biological activity of this compound is primarily attributed to its interaction with specific cellular receptors and pathways:

  • Caspase Activation : The compound activates caspases, which are crucial for the apoptotic process in cancer cells.
  • Receptor Binding : It has been suggested that the methoxy group enhances binding affinity to serotonin receptors (5-HT1A), which may mediate some of its neuropharmacological effects .

Case Study: Anticancer Activity

In a controlled study involving Hela cells, varying concentrations of this compound were administered over different time intervals:

Concentration (µM)Apoptotic Cell Population (%)
Control1.4
1.3520.6
1.826.4

This data indicates a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.

Case Study: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy was assessed using disc diffusion methods against various bacterial strains:

Bacterial StrainMIC (µg/mL)
E. coli62.5
S. aureus78.12

These findings suggest that the compound could serve as a basis for developing new antimicrobial therapies.

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